molecular formula C19H22ClN5O5 B13778292 Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate CAS No. 99999-42-5

Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate

Cat. No.: B13778292
CAS No.: 99999-42-5
M. Wt: 435.9 g/mol
InChI Key: KAYSNYLXLZGXMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate involves several steps. The synthetic route typically starts with the preparation of the isoalloxazine core, followed by the introduction of the chloro, methoxy, and pyrrolidinylethyl groups. The final step involves the formation of the acetate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate undergoes various chemical reactions, including:

Scientific Research Applications

Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are complex and depend on the specific application being studied .

Comparison with Similar Compounds

Isoalloxazine, 7-chloro-8-methoxy-10-(2-pyrrolidinylethyl)-, acetate can be compared with other similar compounds, such as:

    Isoalloxazine derivatives: These compounds share the isoalloxazine core but differ in their substituents.

    Chloro and methoxy substituted compounds: These compounds have similar functional groups but different core structures.

    Pyrrolidinylethyl derivatives:

Properties

CAS No.

99999-42-5

Molecular Formula

C19H22ClN5O5

Molecular Weight

435.9 g/mol

IUPAC Name

7-chloro-8-methoxy-10-(2-pyrrolidin-1-ium-1-ylethyl)benzo[g]pteridine-2,4-dione;acetate

InChI

InChI=1S/C17H18ClN5O3.C2H4O2/c1-26-13-9-12-11(8-10(13)18)19-14-15(20-17(25)21-16(14)24)23(12)7-6-22-4-2-3-5-22;1-2(3)4/h8-9H,2-7H2,1H3,(H,21,24,25);1H3,(H,3,4)

InChI Key

KAYSNYLXLZGXMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].COC1=C(C=C2C(=C1)N(C3=NC(=O)NC(=O)C3=N2)CC[NH+]4CCCC4)Cl

Origin of Product

United States

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